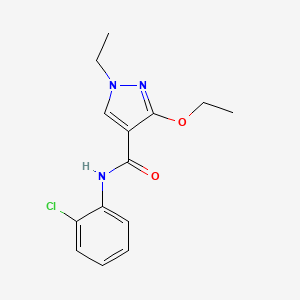

N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-3-18-9-10(14(17-18)20-4-2)13(19)16-12-8-6-5-7-11(12)15/h5-9H,3-4H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKFBBHJHDYIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazole intermediate.

Ethoxy Group Addition: The ethoxy group is typically introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine, such as ethylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carboxamides

Key Observations:

- Alkyl vs.

- Halogen Influence : The 2-chlorophenyl group is common across analogs, but additional halogens (e.g., 2,4-dichlorophenyl in ) may enhance intermolecular halogen bonding, affecting crystallinity .

Electronic and Crystallographic Properties

35Cl NQR Frequency Analysis ():

- Alkyl groups (e.g., ethyl, ethoxy) in the side chain lower 35Cl NQR frequencies compared to aryl or chlorinated substituents. For example, N-(2-chlorophenyl)-acetamide derivatives with alkyl chains exhibit frequencies ~1–2 MHz lower than those with chlorinated alkyl/aryl groups .

- The target compound’s ethoxy group may further reduce frequency due to electron-donating effects, contrasting with nitro-substituted analogs (), where electron-withdrawing groups increase frequencies.

Table 2: Crystallographic Data for Related Amides ()

| Compound | Crystal System | Space Group | Lattice Constants (Å) | Key Bond Lengths (Å) |

|---|---|---|---|---|

| C₆H₅NHCO-CHClCH₃ | Monoclinic | P21/c | a=10.879, b=9.561, c=10.067, β=116.08° | C(S)-C(O): 1.52 |

| C₆H₅NHCO-(2-ClC₆H₄) | Tetragonal | P4(3) | a=8.795, b=8.795, c=15.115, β=90.0° | C(S)-C(O): 1.50 |

| N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (inferred) | Likely monoclinic | — | — | Predicted C(S)-C(O): ~1.51 |

- The target compound’s ethoxy group may induce steric hindrance, altering crystal packing compared to simpler acetamide derivatives.

Biological Activity

N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.

Chemical Structure and Synthesis

N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide features a pyrazole ring substituted with a 2-chlorophenyl group and an ethoxy group. The synthesis typically involves:

- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the 2-Chlorobenzyl Group : Via nucleophilic substitution with 2-chlorobenzyl chloride.

- Ethoxy Group Addition : Using ethyl iodide in the presence of a base.

- Carboxamide Formation : By reacting the pyrazole derivative with an appropriate amine under controlled conditions.

The biological activity of N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways that regulate cellular functions.

- Biofilm Disruption : Studies indicate potential efficacy against biofilm-forming bacteria, enhancing its antimicrobial properties .

Antimicrobial Activity

In vitro studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide showed effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyrazole derivatives. For example, specific derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone . The anti-inflammatory mechanism is likely linked to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.

Comparative Analysis

A comparative analysis of N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide with other pyrazole derivatives reveals variations in biological activity based on structural modifications:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-3-ethoxy-1H-pyrazole | Fluorine substitution | Enhanced antimicrobial activity |

| N-(4-bromophenyl)-3-ethoxy-1H-pyrazole | Bromine substitution | Increased anti-inflammatory effects |

| N-(2-chlorophenyl)-3-ethoxy-1H-pyrazole | Chlorine substitution | Balanced antimicrobial and anti-inflammatory properties |

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and how can intermediates be optimized?

- Methodology : Multi-step synthesis typically involves: (i) Condensation of substituted pyrazole precursors with chlorophenyl derivatives under reflux conditions (e.g., using toluene or DMF as solvents). (ii) Ethylation at the 1-position via nucleophilic substitution with ethyl halides. (iii) Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation).

- Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC. Reference protocols for analogous pyrazole carboxamides in and provide foundational steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC (≥98% purity threshold; C18 columns, acetonitrile/water mobile phase) .

- Spectroscopy : Employ ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to confirm substituent positions and integration ratios. Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-derived chemical shifts) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Methodology :

- In vitro receptor binding assays : Screen against cannabinoid or kinase receptors using radioligand displacement (e.g., protocols in for structurally related pyrazole carboxamides) .

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK-293 or HepG2) to establish IC₅₀ values.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

- Methodology :

- Apply quantum chemical calculations (e.g., transition state analysis via Gaussian 16) to identify energy barriers in key steps (e.g., carboxamide coupling).

- Use machine learning (ML) to predict optimal solvent systems or catalysts, as demonstrated in ’s ICReDD framework for reaction design .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole carboxamides?

- Methodology :

- Meta-analysis : Cross-reference purity data (e.g., HPLC traces) from conflicting studies, as impurities >2% can skew bioactivity results .

- Receptor subtype selectivity assays : Differentiate off-target effects using CRISPR-engineered cell lines lacking specific receptors.

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodology :

- Synthesize analogs with variations at the 3-ethoxy or 2-chlorophenyl positions.

- Test substituent effects on solubility (e.g., logP via shake-flask method) and binding affinity. ’s fluorine/methoxy substitution analysis on pyrazole cores provides a template .

Q. What protocols assess the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation products via LC-MS .

- Plasma stability assays : Incubate with human plasma and quantify parent compound loss over 24 hours.

Q. How can selective targeting of receptors be validated computationally?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.